REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8](=[O:9])[N:7]([C:10]2[CH:15]=[CH:14][C:13]([N:16]3[CH2:21][CH2:20][N:19]([C:22]4[CH:27]=[CH:26][C:25]([O:28]C)=[CH:24][CH:23]=4)[CH2:18][CH2:17]3)=[CH:12][CH:11]=2)[CH:6]=[N:5]1)([CH3:3])[CH3:2]>Br>[OH:28][C:25]1[CH:26]=[CH:27][C:22]([N:19]2[CH2:18][CH2:17][N:16]([C:13]3[CH:12]=[CH:11][C:10]([N:7]4[C:8](=[O:9])[N:4]([CH:1]([CH3:3])[CH3:2])[N:5]=[CH:6]4)=[CH:15][CH:14]=3)[CH2:21][CH2:20]2)=[CH:23][CH:24]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)N1C=NN(C1=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |